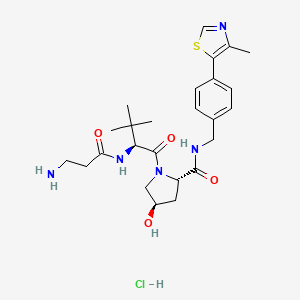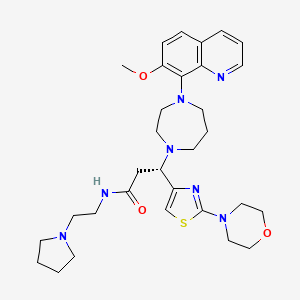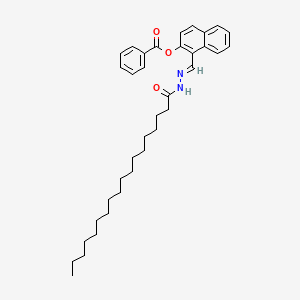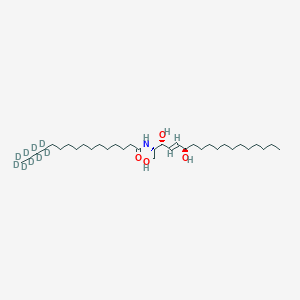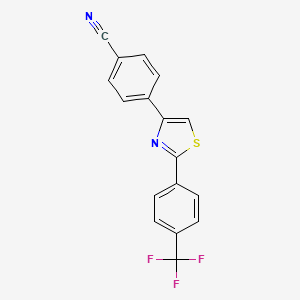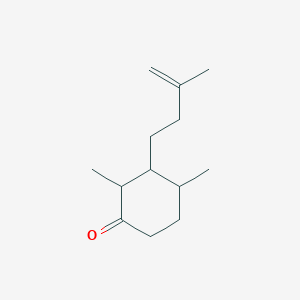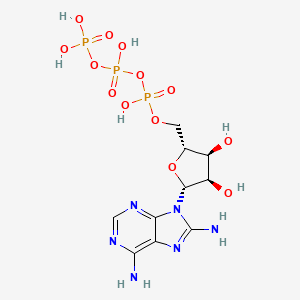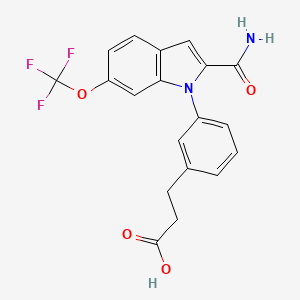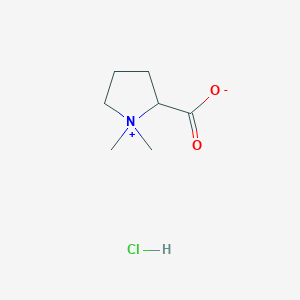
Acat-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acat-IN-3 is a potent inhibitor of acyl-Coenzyme A: cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This compound effectively suppresses NF-κB dependent transcription, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acat-IN-3 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
Acat-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Acat-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cholesterol metabolism and enzyme inhibition.
Biology: Helps in understanding the role of ACAT in cellular processes.
Medicine: Potential therapeutic applications in diseases related to cholesterol metabolism and inflammation.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
Acat-IN-3 exerts its effects by inhibiting the activity of acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This inhibition leads to a decrease in cholesterol esterification and accumulation, thereby affecting cholesterol homeostasis. The compound also suppresses NF-κB dependent transcription, which plays a role in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
- Acat-IN-1
- Acat-IN-2
- Acat-IN-4
Uniqueness
Acat-IN-3 is unique due to its potent inhibition of ACAT and its ability to suppress NF-κB dependent transcription. This dual action makes it a valuable compound for studying cholesterol metabolism and inflammation .
Properties
Molecular Formula |
C25H36N2O6S |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(4-amino-2,6-dimethoxyphenyl) N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C25H36N2O6S/c1-14(2)17-9-19(15(3)4)21(20(10-17)16(5)6)13-24(28)27-34(29,30)33-25-22(31-7)11-18(26)12-23(25)32-8/h9-12,14-16H,13,26H2,1-8H3,(H,27,28) |
InChI Key |
NFURJPGPYLCLIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2OC)N)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene](/img/structure/B11936613.png)
![N-[[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methyl]ethanamine](/img/structure/B11936621.png)
